1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-5-1-2-6-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-3-7-18-8-9/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNUZQGHBSKBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theH+,K±ATPase enzyme . This enzyme plays a crucial role in gastric acid secretion, making it a potential target for the treatment of acid-related diseases.
Mode of Action
The compound exhibits potent H+,K±ATPase inhibitory activity . By inhibiting this enzyme, it effectively reduces gastric acid secretion
Biochemical Pathways
The inhibition of the H+,K±ATPase enzyme disrupts the proton pump that is responsible for the final step in the production of gastric acid. This leads to a decrease in gastric acid secretion
Pharmacokinetics
The compound was selected as a drug candidate due to its potent efficacy and long duration of action, suggesting favorable pharmacokinetic properties.
Result of Action
The compound’s action results in a potent inhibition of gastric acid secretion. Its maximum efficacy was found to be more potent and its duration of action much longer than those of proton pump inhibitors (PPIs). This makes it a promising candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases.
Biological Activity
1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article comprehensively reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety, both of which are known for their bioactive properties. The presence of the fluorophenyl and pyridinyl groups enhances its lipophilicity and biological interactions.
Molecular Formula: C16H15FN6O
Molecular Weight: 342.33 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound are primarily linked to its ability to inhibit specific enzymes and cellular pathways associated with cancer and microbial infections.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties by targeting critical proteins involved in cancer cell proliferation. For instance:
-
Mechanism of Action: The compound has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells.
Compound IC50 (µM) Target Enzyme 1 0.47 Thymidylate Synthase 2 1.4 Thymidylate Synthase
Studies involving various cancer cell lines (e.g., HCT116, MCF7) indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound also displays promising antimicrobial activity against various bacterial strains. Research indicates that it is particularly effective against gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 15 |
| Staphylococcus aureus | 12 |
| Escherichia coli | 9 |
In vitro assays reveal that the synthesized compounds show better activity against gram-positive species than gram-negative ones .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Anticancer Properties:
- Antimicrobial Efficacy:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have identified the compound's potential as an antimicrobial agent. Its structural components allow it to interact effectively with microbial targets. Research indicates that derivatives of triazoles often exhibit potent antifungal and antibacterial properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various pathogenic fungi and bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of oxadiazole and triazole moieties is thought to enhance the compound's ability to disrupt cancer cell metabolism and signaling pathways .
Neuroprotective Effects
Another promising application is in neuroprotection. Research has indicated that triazole derivatives can exhibit neuroprotective effects against neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as Alzheimer's disease .
Material Science Applications
Polymer Chemistry
The unique chemical structure of 1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved fire resistance and thermal degradation profiles .
Sensors and Detection Systems
In material science, the compound has potential applications in the development of sensors. Its electronic properties can be harnessed for detecting specific analytes or environmental pollutants. Studies have demonstrated that triazole-based compounds can serve as effective luminescent sensors due to their photophysical properties .
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole compounds for their antimicrobial activity against Staphylococcus aureus. The study found that the derivative containing the oxadiazole unit exhibited superior activity compared to standard antibiotics, suggesting a new avenue for developing antimicrobial agents .
Case Study 2: Anticancer Properties
In a study reported in Cancer Letters, researchers explored the anticancer effects of various triazole derivatives on breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis at low concentrations, highlighting its potential as an effective anticancer agent .
Case Study 3: Polymer Applications
Research published in Polymer Science investigated the use of triazole-containing monomers in synthesizing high-performance polymers. The resulting materials showed enhanced mechanical properties and thermal stability compared to traditional polymers, indicating their suitability for advanced applications in aerospace and automotive industries .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and reported activities.
Key Observations:
Chloro and methoxy substituents (e.g., ) add steric bulk and polarity, which may affect solubility and target binding.
Biological Relevance :
- Pyridinyl-oxadiazole derivatives (target compound and ) show promise in targeting viral proteases or kinases due to their hydrogen-bonding and π-stacking capabilities.
- Simplified analogues like prioritize synthetic accessibility but lack the triazole-oxadiazole synergy seen in the target compound.
Synthetic Challenges :
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis typically involves cyclocondensation of precursors (e.g., fluorophenyl-substituted triazoles and pyridyl-oxadiazole intermediates) under controlled conditions. Critical parameters include solvent selection (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Cu(I) for click chemistry). Post-synthesis, purification via column chromatography is followed by characterization using 1H/13C NMR (to confirm connectivity), mass spectrometry (for molecular weight validation), and IR spectroscopy (to identify functional groups) .
Q. How is the molecular structure confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, including bond lengths, angles, and dihedral angles between aromatic rings. For example, planar triazole-oxadiazole cores and fluorophenyl substituent orientations are validated via SCXRD, while NMR corroborates proton environments and substituent positions .
Q. What are the primary biological activities reported for this compound?
While direct data on this compound is limited, structural analogs exhibit kinase inhibition (e.g., targeting EGFR or VEGFR) and antimicrobial activity . Standard assays include enzyme-linked immunosorbent assays (ELISA) for IC50 determination and microbial growth inhibition studies. Comparative analysis with pyridinyl-oxadiazole derivatives is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Employ Design of Experiments (DOE) to systematically vary catalysts (e.g., Cu(I) vs. Ru-based), solvents (polar aprotic vs. ethers), and temperatures. Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup procedures (e.g., aqueous/organic phase separation). Yield improvements (>70%) are achievable with microwave-assisted synthesis, reducing reaction times .
Q. How to resolve contradictions in reported bioactivity data across studies?
Conduct comparative structural analyses of analogs (e.g., substituent effects on fluorophenyl vs. chlorophenyl groups). Use standardized bioassays (e.g., fixed ATP concentrations in kinase assays) and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Molecular docking (e.g., AutoDock Vina) can predict target interactions and explain activity variations .
Q. What experimental designs elucidate the mechanism of action?
- Enzyme kinetics : Measure substrate turnover rates in the presence of the compound.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes.
- Mutagenesis : Modify key residues in the target protein to assess binding dependency.
- Cellular assays : Use siRNA knockdowns to confirm target specificity .
Q. How to improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -SO3H) to the pyridine or triazole rings.
- Prodrug strategies : Mask amine groups with acetyl or PEGylated moieties for enhanced absorption.
- In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) .
Q. How to design analogs with improved selectivity for specific biological targets?
Perform structure-activity relationship (SAR) studies by systematically varying substituents on the triazole, oxadiazole, and fluorophenyl rings. Use pharmacophore modeling to identify critical interaction points. For example, bulkier substituents on the pyridine ring may reduce off-target binding .
Q. What computational methods predict electronic effects of substituents on bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- Molecular Dynamics (MD) : Simulate binding interactions under physiological conditions.
- QSAR models : Corrogate substituent electronic parameters (e.g., Hammett constants) with bioactivity data .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data?
- Standardize assay conditions : Use identical cell lines (e.g., HeLa vs. HEK293), incubation times, and controls.
- Validate purity : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products.
- Cross-validate with transcriptomics : Identify differentially expressed genes post-treatment to confirm mechanistic consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
